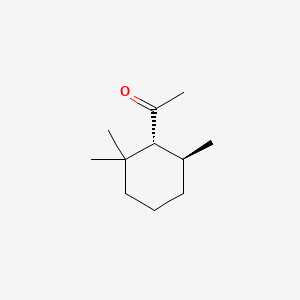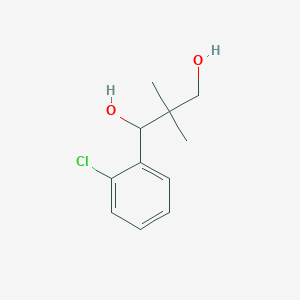![molecular formula C12H17NO2 B8662305 Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- CAS No. 18381-83-4](/img/structure/B8662305.png)
Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound features a cyclopropyl ring and a methoxyphenyl group, making it a cyclic amine with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- typically involves the reaction of cyclopropylamine with 4-methoxyphenol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the formation of an intermediate, which is then subjected to further reactions to yield the final product.
Industrial Production Methods
In industrial settings, the production of Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-[2-(4-methoxyphenoxy)ethyl]amine oxide, while reduction may produce a deoxygenated derivative .
Wissenschaftliche Forschungsanwendungen
Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropyl-[2-(4-hydroxyphenoxy)ethyl]amine
- Cyclopropyl-[2-(4-chlorophenoxy)ethyl]amine
- Cyclopropyl-[2-(4-nitrophenoxy)ethyl]amine
Uniqueness
Cyclopropanamine, N-[2-(4-methoxyphenoxy)ethyl]- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenoxy group.
Eigenschaften
CAS-Nummer |
18381-83-4 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenoxy)ethyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-6-12(7-5-11)15-9-8-13-10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3 |
InChI-Schlüssel |
GEDRFLMRWRNXGV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCNC2CC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-{2-[(Pyrimidin-2-yl)sulfanyl]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B8662276.png)




![benzyl N-[2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B8662312.png)
![[2-(3-Methyl-3H-imidazol-4-yl)-thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine](/img/structure/B8662320.png)


